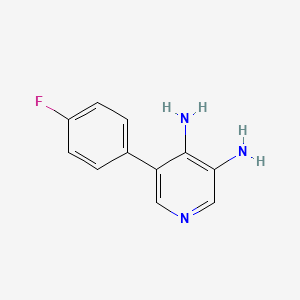

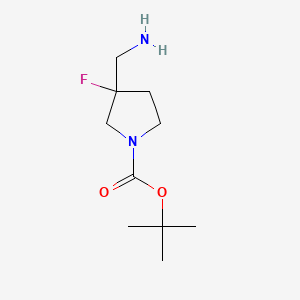

(R)-7,8-difluorochroman-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This would typically involve identifying the compound’s chemical formula, its structure, and possibly its molecular weight.

Synthesis Analysis

This involves understanding how the compound is synthesized. This could involve multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis

This involves understanding the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry can be used.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. This could involve looking at reaction mechanisms, rates, and the conditions under which the reactions occur.Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique

Efficient Asymmetric Synthesis of Chiral Amines

Chiral amines, including derivatives of (R)-7,8-difluorochroman-4-amine, play a crucial role in the pharmaceutical, agrochemical, and chemical industries. They are essential synthons for the preparation of various pharmaceutically active substances and agrochemicals, or as resolving agents for chiral acids. The asymmetric synthesis of these compounds, utilizing enzymatic methods such as transaminases and decarboxylases, offers an efficient pathway to obtain optically active amines in pure forms (Höhne, Kühl, Robins, & Bornscheuer, 2008).

Characterization of Fluorophilic Amines

The synthesis and characterization of fluorophilic amines, similar to (R)-7,8-difluorochroman-4-amine, highlight their potential in various applications due to their unique properties. Systematic studies involving synthesis, fluorophilicity evaluation, and ab initio calculations shed light on their utility in fields such as material science and catalysis (Zoltán, Tárkányi, Gömöry, Tarczay, & Rábai, 2001).

Asymmetric Amination of Chromanone Derivatives

Research into the asymmetric amination of chromanone derivatives, closely related to (R)-7,8-difluorochroman-4-amine, showcases the development of methodologies for producing enantiopure amines. These studies are pivotal for advancing asymmetric synthesis techniques, providing insights into enzyme selectivity and reaction optimization (Pressnitz, Fuchs, Sattler, Knaus, Macheroux, Mutti, & Kroutil, 2013).

Graphene-Based (Photo)catalysts for Reduction of Nitro Compounds

The rapid progress in using graphene-based catalysts for the reduction of nitro compounds to amines, such as (R)-7,8-difluorochroman-4-amine, represents a significant advancement in organic chemistry and materials science. These catalysts offer several benefits, including high catalytic prowess and straightforward work-up, making them valuable for synthesizing biologically active molecules, pharmaceuticals, and polymers (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).

Biobased Amines for Sustainable Chemistry

The development and application of biobased amines, akin to (R)-7,8-difluorochroman-4-amine, underscore the shift towards more sustainable chemical processes. Such research focuses on synthesizing amines from renewable resources, demonstrating their potential in creating environmentally friendly polymers and materials for various industrial applications (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).

Safety And Hazards

This involves understanding the risks associated with handling the compound. This could involve looking at its toxicity, flammability, and what precautions need to be taken when handling it.

Orientations Futures

This involves looking at what future research could be done with the compound. This could involve potential applications, unanswered questions about its properties, or new methods of synthesizing it.

Propriétés

IUPAC Name |

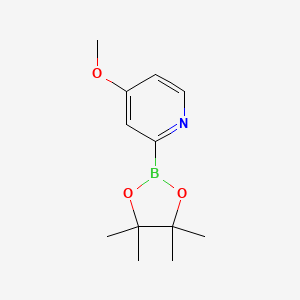

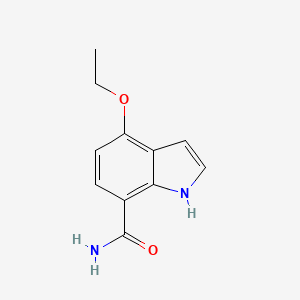

(4R)-7,8-difluoro-3,4-dihydro-2H-chromen-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFFMOBPPRECAW-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1N)C=CC(=C2F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677276 |

Source

|

| Record name | (4R)-7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-7,8-difluorochroman-4-amine | |

CAS RN |

1213550-52-7 |

Source

|

| Record name | (4R)-7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol](/img/structure/B596720.png)